1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride
Overview
Description
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with an acyl chloride in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the spirocyclic nitrogen atoms play a crucial role.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride: A similar compound with two hydrochloride groups.
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone: The base form without the hydrochloride group.
Uniqueness
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6(10)9-4-7(5-9)2-8-3-7;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOYXKVZSMTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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